

Technical Guide: 2-(3-Methoxypropoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-(3-Methoxypropoxy)phenylboronic acid
CAS No.:	1122568-12-0
Cat. No.:	B1463809

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Physiochemical Profiling, Synthetic Utility, and Handling Protocols

Executive Summary & Compound Identity

2-(3-Methoxypropoxy)phenylboronic acid (CAS: 1122568-12-0) is a specialized organoboron building block utilized primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling.^{[1][2][3]} Distinguished by its ortho-alkoxy substituent, this compound serves as a critical linker motif in medicinal chemistry, particularly for introducing solubility-enhancing ether chains into hydrophobic drug cores.

This guide provides a comprehensive technical analysis of its physiochemical properties, synthesis, quality control (QC) challenges—specifically the boronic acid/boroxine equilibrium—and optimal reaction parameters.

1.1 Chemical Identity Table

Parameter	Specification
IUPAC Name	[2-(3-methoxypropoxy)phenyl]boronic acid
CAS Number	1122568-12-0
Molecular Formula	C ₁₀ H ₁₅ BO ₄
Molecular Weight	210.03 g/mol
SMILES	COCCCOc1ccccc1B(O)O
Appearance	White to off-white crystalline powder
Purity Standard	≥95% (HPLC); typically contains varying amounts of boroxine anhydride

Physicochemical Profiling

Understanding the molecular weight and lipophilicity of this building block is essential for stoichiometric calculations and predicting the physicochemical properties of the final drug candidate.

2.1 Molecular Weight Breakdown

The precise molecular weight of 210.03 g/mol is derived from the standard atomic weights of its constituent elements. Note that in mass spectrometry (ESI+), the boronic acid often dehydrates or forms adducts (e.g., [M+Na]⁺, [M-H₂O+H]⁺).

Element	Count	Atomic Mass (g/mol)	Contribution
Carbon (C)	10	12.011	120.11
Hydrogen (H)	15	1.008	15.12
Boron (B)	1	10.810	10.81
Oxygen (O)	4	15.999	63.99
Total		210.03 g/mol	

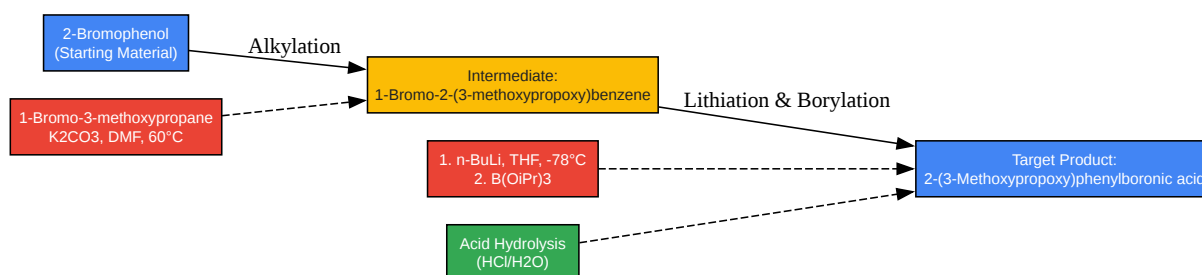
2.2 Solubility & Lipophilicity

- LogP (Calculated): ~1.8 – 2.1. The methoxypropoxy chain imparts moderate amphiphilicity, improving solubility in polar organic solvents (THF, DMF, MeOH) compared to the unsubstituted phenylboronic acid.
- Solubility: High in Methanol, Ethanol, DMSO, and DMF. Moderate in Dichloromethane. Low in Hexanes and Water (unless pH > 10).

Synthesis & Manufacturing

The synthesis of **2-(3-Methoxypropoxy)phenylboronic acid** typically follows a two-stage protocol: etherification followed by metal-halogen exchange and borylation.

3.1 Synthetic Pathway (DOT Diagram)



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Figure 1: Synthetic workflow for **2-(3-Methoxypropoxy)phenylboronic acid**. The alkylation step installs the ether side chain prior to borylation to avoid incompatibility with the boronic acid moiety.

3.2 Process Causality & Optimization

- Alkylation First: The boronic acid group is sensitive to base and oxidants. Installing the 3-methoxypropoxy chain on 2-bromophenol before generating the C-B bond prevents protodeboration and side reactions.

- **Cryogenic Borylation:** The use of n-Butyllithium at -78°C is critical. Ortho-alkoxy aryl bromides are prone to benzyne formation or scrambling if the temperature rises before the borate quench.
- **Quench Protocol:** Triisopropyl borate ($\text{B}(\text{OiPr})_3$) is preferred over Trimethyl borate due to reduced volatility and better solubility in the lithiation matrix.

Quality Control & Characterization

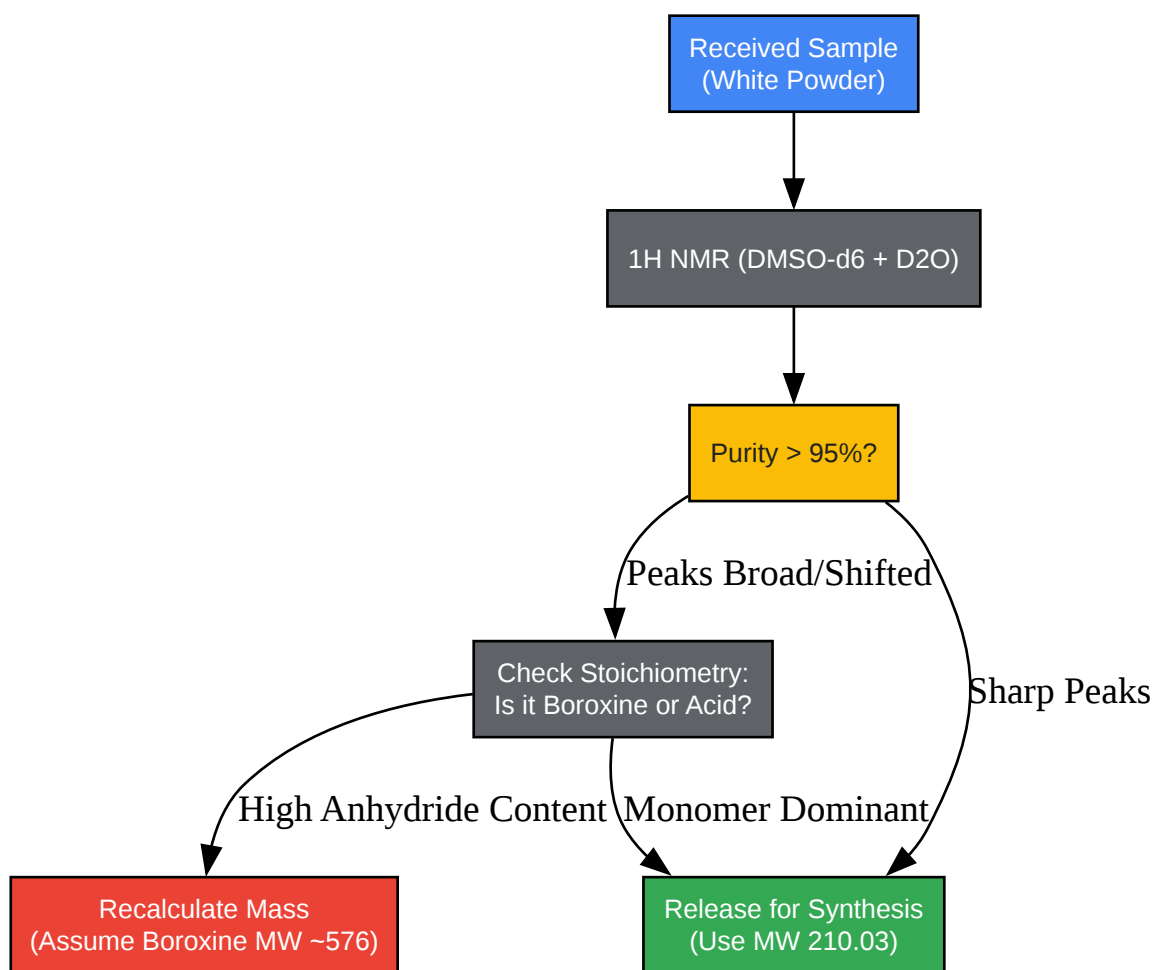
A major challenge in handling **2-(3-Methoxypropoxy)phenylboronic acid** is the equilibrium between the free acid and its cyclic trimeric anhydride (boroxine).

4.1 The Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form boroxines ($\text{C}_{30}\text{H}_{45}\text{B}_3\text{O}_9$ for this compound) upon storage or drying. This does not degrade the chemical utility (boroxines hydrolyze back to acids in aqueous reaction media), but it alters the apparent molecular weight and melting point.

- **Observation:** NMR samples in CDCl_3 often show broad peaks due to this equilibrium.
- **Solution:** Add a drop of D_2O to the NMR tube to shift the equilibrium entirely to the monomeric boronic acid species for sharp integration.

4.2 QC Decision Tree (DOT Diagram)



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Figure 2: Quality Control workflow for assessing boronic acid purity and hydration state.

Applications in Drug Discovery

The ortho-alkoxy substituent in **2-(3-Methoxypropoxy)phenylboronic acid** offers unique steric and electronic properties in medicinal chemistry.

5.1 Suzuki-Miyaura Cross-Coupling

This reagent is widely used to couple with aryl halides. However, the ortho-alkoxy group exerts a steric influence that requires specific catalyst choices.

- Challenge: Steric hindrance at the 2-position can slow down transmetalation.
- Recommended Catalyst Systems:

- Pd(dppf)Cl₂·DCM: Robust for sterically hindered substrates.
- Pd₂(dba)₃ / S-Phos: Highly active for electron-rich, ortho-substituted boronic acids.
- Base Selection: K₃PO₄ or K₂CO₃ are preferred over strong bases (like NaOH) to minimize protodeboronation, which is accelerated by the electron-donating alkoxy group.

5.2 Medicinal Utility

- Solubility Handle: The methoxypropoxy tail acts as a "mini-PEG" linker, disrupting crystal packing and lowering LogP of the final drug molecule, thereby improving oral bioavailability.
- Scaffold Diversity: Used in the synthesis of kinase inhibitors where the ether chain extends into the solvent-exposed region of the ATP binding pocket.

References

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